3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride
Description
3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a substituted aniline derivative featuring a benzene ring with N,N-dimethylamine and 1-aminoethyl substituents at the 3-position. The dihydrochloride salt enhances its water solubility, making it suitable for pharmacological and biochemical applications.
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
InChI Key |
CPXYJZKBXLNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes engineered transaminase polypeptides to convert substrates like 3′-hydroxyacetophenone to the desired product with high enantiomeric excess and conversion rates . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The aminoethyl group can participate in substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride has a wide range of scientific research applications, including:
Biology: It is employed in biological studies to investigate its effects on different biological systems and pathways.
Mechanism of Action
The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Y-27632 Dihydrochloride
Structure: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride. Key Differences:
- Contains a cyclohexane ring and pyridyl group instead of a benzene ring.
- Acts as a potent ROCK (Rho-associated kinase) inhibitor with competitive ATP-binding properties (K(i) = 140 nM for ROCK-II).
Pharmacological Profile : - Inhibits stress fiber formation at 10 µM .
- Higher cellular uptake due to facilitated diffusion .
Applications : Widely used in studies of cytoskeletal dynamics and cancer cell migration .
3-(Aminomethyl)-N,N-dimethylaniline
Key Differences:
N,N-Dimethyl-p-phenylenediamine Dihydrochloride (DMPD·2HCl)
Structure : p-Phenylenediamine backbone with N,N-dimethyl groups.
Key Differences :
Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
Structure: Azetidine ring with N,N-dimethylaminomethyl substituent. Key Differences:
- Cyclic amine (azetidine) instead of a benzene ring.
Applications : Primarily explored in synthetic chemistry for building bioactive molecules .
Data Table: Structural and Functional Comparison
Biological Activity
3-(1-aminoethyl)-N,N-dimethylaniline; dihydrochloride, also known as (S)-3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, is a chiral primary amine with significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in neurological research and enzyme inhibition.
- Molecular Formula : C10H18Cl2N2
- Molecular Weight : Approximately 237.17 g/mol
- CAS Number : 1986297-80-6
This compound's unique structural properties allow it to interact selectively with various biological targets, making it a valuable candidate for medicinal chemistry.
The primary biological activity of 3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride involves its role as an enzyme inhibitor and receptor modulator . Research indicates that it may influence neurotransmitter systems in the brain, which is crucial for understanding its therapeutic potential in treating neurological disorders such as Alzheimer's disease.
Enzyme Interactions
- Target Enzyme : ω-transaminase
- Mode of Action : The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), facilitating transamination reactions. This interaction suggests good bioavailability and stability of the compound within biochemical pathways.
Biological Activity Data
Research findings indicate that 3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits various biological activities, including:
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in neurotransmitter metabolism.
- Neurotransmitter Modulation : Influences levels of neurotransmitters like serotonin and dopamine, which are critical for mood regulation and cognitive functions.
Case Studies
-
Neuroprotective Effects :
- A study demonstrated that 3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activity.
- Reference : Journal of Neurochemistry, 2023.
-
Enzymatic Activity :
- In vitro assays showed that the compound inhibited the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters.
- Reference : Biochemical Pharmacology, 2024.
-
Behavioral Studies :
- Animal models treated with this compound exhibited improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating anxiety and depression.
- Reference : Behavioral Brain Research, 2024.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) | Biochemical Pharmacology, 2024 |
| Neuroprotection | Protects neuronal cells from oxidative stress | Journal of Neurochemistry, 2023 |
| Cognitive Enhancement | Improves cognitive function in animal models | Behavioral Brain Research, 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
